3-benzyl-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate
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Overview
Description
3-benzyl-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzyl group, a dihydroquinoline core, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of a benzylamine derivative with an appropriate aldehyde, followed by cyclization and acetylation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The temperature and reaction time are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroquinoline core into a quinoline structure.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds.
Scientific Research Applications
3-benzyl-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine
- 3,4-dihydro-2H-1,3-benzoxazine derivatives
- 3,4-dihydro-2H-1-benzopyran-2-one
Uniqueness
3-benzyl-3,4-dihydro-2H-1,4-ethanoquinolin-3-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H21NO2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(9-benzyl-1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl) acetate |
InChI |
InChI=1S/C20H21NO2/c1-15(22)23-20(13-16-7-3-2-4-8-16)14-21-12-11-18(20)17-9-5-6-10-19(17)21/h2-10,18H,11-14H2,1H3 |
InChI Key |
LVHTUQSUYMWMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CN2CCC1C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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